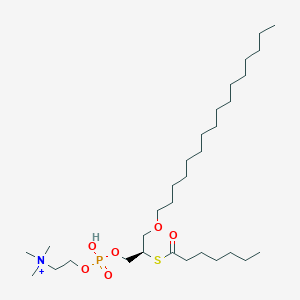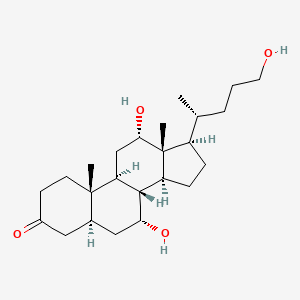
3-keto Petromyzonol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-keto Petromyzonol, also known as 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate, is a bile acid derivative primarily found in sea lamprey (Petromyzon marinus). It is a significant component of male sea lamprey sex pheromones and plays a crucial role in modulating the behaviors of mature females. This compound is known for its ability to influence the hypothalamic-pituitary-gonadal (HPG) axis, thereby affecting reproductive processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-keto Petromyzonol involves multiple steps, starting from cholesterol or other bile acid precursors. The key steps include hydroxylation, oxidation, and sulfation reactions. The hydroxylation at specific positions (7α, 12α, and 24) is typically achieved using enzymatic or chemical methods. The oxidation of the 3-position to form the keto group is often carried out using oxidizing agents such as Jones reagent or pyridinium chlorochromate. Finally, the sulfation at the 24-position is performed using sulfur trioxide-pyridine complex or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specific biological role and limited commercial demand. the production process would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of bioreactors for enzymatic hydroxylation and controlled reaction conditions for oxidation and sulfation would be essential for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-keto Petromyzonol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized at different positions to form more oxidized derivatives.
Reduction: The keto group at the 3-position can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl groups at positions 7α, 12α, and 24 can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent, pyridinium chlorochromate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are used for substitution reactions.
Major Products
Oxidation: More oxidized bile acid derivatives.
Reduction: Hydroxyl derivatives at the 3-position.
Substitution: Various substituted bile acid derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-keto Petromyzonol has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and synthesis.
Biology: Investigated for its role in modulating reproductive behaviors in sea lamprey and other vertebrates.
Industry: Used in the development of pheromone-based biopesticides for controlling invasive sea lamprey populations
Wirkmechanismus
3-keto Petromyzonol exerts its effects by modulating the hypothalamic-pituitary-gonadal (HPG) axis. It influences the synthesis and release of gonadotropin-releasing hormone (GnRH), which in turn regulates the release of other hormones involved in reproductive processes. The compound binds to specific receptors in the olfactory system of sea lamprey, triggering a cascade of molecular events that lead to changes in hormone levels and reproductive behaviors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Petromyzonol sulfate (PZS)
- 3-keto allocholic acid (3kACA)
- Petromyzonamine disulfate (PADS)
- Petromyzosterol disulfate (PSDS)
Comparison
3-keto Petromyzonol is unique in its specific role as a male sex pheromone in sea lamprey, modulating reproductive behaviors and hormone levels. While other similar compounds like petromyzonol sulfate and 3-keto allocholic acid also play roles in chemical communication and reproductive processes, this compound’s specific effects on the HPG axis and its ability to influence GnRH synthesis and release make it distinct .
Eigenschaften
Molekularformel |
C24H40O4 |
|---|---|
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
WKLORKLFLMTHHY-RTYFXBAISA-N |
Isomerische SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
Kanonische SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)

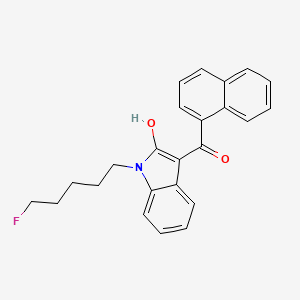
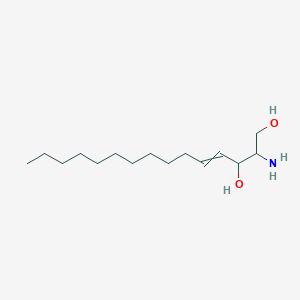
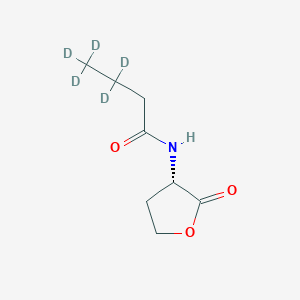
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
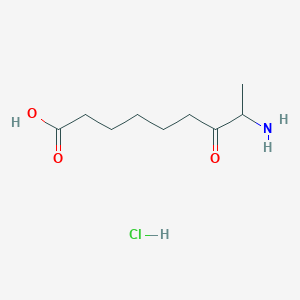
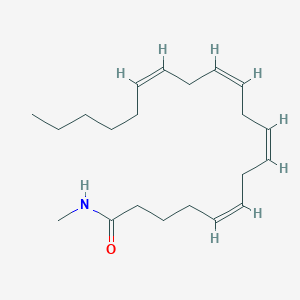
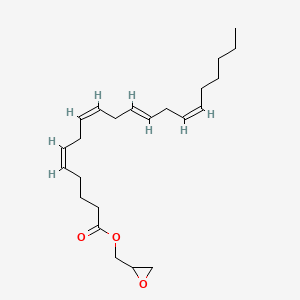

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
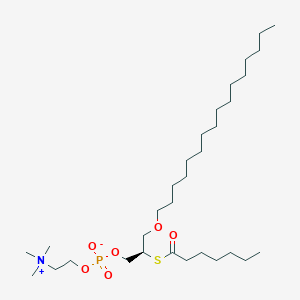
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
